molecular formula C23H18FNO B5228698 N-[2-(2-fluorophenyl)ethyl]-4-(phenylethynyl)benzamide

N-[2-(2-fluorophenyl)ethyl]-4-(phenylethynyl)benzamide

Cat. No.: B5228698
M. Wt: 343.4 g/mol
InChI Key: ISOXWJYFSKJGAB-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenyl)ethyl]-4-(phenylethynyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a 2-(2-fluorophenyl)ethyl substituent and a phenylethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-fluorophenyl)ethyl]-4-(phenylethynyl)benzamide typically involves a multi-step process:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-bromo-benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the 2-(2-fluorophenyl)ethyl Group: The 2-(2-fluorophenyl)ethyl group is introduced via a nucleophilic substitution reaction, where the benzamide core reacts with 2-(2-fluorophenyl)ethyl bromide in the presence of a base such as potassium carbonate.

    Addition of the Phenylethynyl Group: The final step involves the Sonogashira coupling reaction, where the intermediate product reacts with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenyl)ethyl]-4-(phenylethynyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl rings react with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-[2-(2-fluorophenyl)ethyl]-4-(phenylethynyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: It is used in the development of advanced materials, including organic semiconductors and liquid crystals.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenyl)ethyl]-4-(phenylethynyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets through non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-chlorophenyl)ethyl]-4-(phenylethynyl)benzamide
  • N-[2-(2-bromophenyl)ethyl]-4-(phenylethynyl)benzamide
  • N-[2-(2-methylphenyl)ethyl]-4-(phenylethynyl)benzamide

Uniqueness

N-[2-(2-fluorophenyl)ethyl]-4-(phenylethynyl)benzamide is unique due to the presence of the fluorine atom in the 2-(2-fluorophenyl)ethyl group. This fluorine atom can significantly influence the compound’s physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to molecular targets. These properties make it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]-4-(2-phenylethynyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO/c24-22-9-5-4-8-20(22)16-17-25-23(26)21-14-12-19(13-15-21)11-10-18-6-2-1-3-7-18/h1-9,12-15H,16-17H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOXWJYFSKJGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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